molecular formula C25H24N4O3 B2674064 N-mesityl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251629-19-2

N-mesityl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2674064
CAS RN: 1251629-19-2
M. Wt: 428.492
InChI Key: LDZUWOPRKFOZMF-UHFFFAOYSA-N
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Description

N-mesityl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality N-mesityl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-mesityl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has been conducted on the synthesis and pharmacological evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, highlighting their potential anticonvulsant activities. These compounds were evaluated using the maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity by motor impairment model in mice, showing significant anticonvulsant activity against both MES and scPTZ screens. Such studies underscore the pharmaceutical potential of oxadiazole derivatives in developing new anticonvulsant drugs (Nath et al., 2021).

Antimicrobial and Hemolytic Activity

Another study focused on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds were found to be active against selected microbial species to varying extents relative to reference standards, showcasing the antimicrobial potential of oxadiazole derivatives (Gul et al., 2017).

Computational and Pharmacological Evaluation

Furthermore, computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions have been conducted. These studies involved docking against targets including epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) followed by investigation for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential, demonstrating the wide range of biological activities associated with oxadiazole derivatives (Faheem, 2018).

Anti-inflammatory Activity

The anti-inflammatory activity of substituted 1,3,4-oxadiazoles has also been studied, with compounds showing significant activity in the Carrageenan-induced edema test in rat paw. This research supports the potential use of oxadiazole derivatives in developing anti-inflammatory agents (Nargund et al., 1994).

properties

IUPAC Name

2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-15-12-17(3)22(18(4)13-15)26-21(30)14-29-11-7-10-20(25(29)31)24-27-23(28-32-24)19-9-6-5-8-16(19)2/h5-13H,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZUWOPRKFOZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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